4-Fluoro-2-(3-hydroxyphenyl)benzoic acid
Description
Contextualization within Organic Chemistry and Related Disciplines
4-Fluoro-2-(3-hydroxyphenyl)benzoic acid is a member of the biphenyl (B1667301) family of compounds, which are characterized by two phenyl rings linked by a single carbon-carbon bond. google.com Specifically, it is a functionalized biphenyl, featuring a carboxylic acid group, a fluorine atom, and a hydroxyl group strategically placed on the biphenyl scaffold. This specific arrangement of functional groups imparts distinct chemical properties that are of interest in various scientific disciplines.
The presence of the fluorine atom is particularly noteworthy. The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate a compound's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and relatively small size can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. nih.gov
The carboxylic acid and hydroxyl groups are also key features, providing sites for hydrogen bonding and potential coordination with metal centers. These functional groups are pivotal in determining the molecule's reactivity and its potential to serve as a building block, or scaffold, for the synthesis of more complex molecules.
The general synthesis of biphenyl derivatives is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. libretexts.orgnih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. libretexts.org For a compound like this compound, a plausible synthetic route would involve the Suzuki-Miyaura coupling of a suitably substituted fluorinated phenylboronic acid derivative with a substituted halobenzoic acid derivative.
Historical Perspective on Related Chemical Scaffolds in Research
The biphenyl scaffold, the core structure of this compound, has a rich history in chemical research. While the specific history of this particular compound is not extensively documented in readily available literature, the broader importance of biphenyls and benzoic acids is well-established.
Historically, biphenyl derivatives have been recognized for their diverse applications, ranging from their use in the synthesis of dyes and polymers to their role as active ingredients in pharmaceuticals and agrochemicals. nih.gov The inherent rigidity and planarity of the biphenyl system have made it an attractive scaffold for the design of liquid crystals and other advanced materials.
Benzoic acid and its derivatives have long been fundamental components in organic synthesis and have found widespread use as food preservatives, precursors for dyes, and key intermediates in the pharmaceutical industry. globalscientificjournal.com The combination of the biphenyl and benzoic acid motifs within a single molecule, as seen in this compound, creates a platform for the development of compounds with potentially novel properties and applications. The addition of a fluorine atom to this scaffold is a more modern development, reflecting the growing appreciation for the unique properties that fluorine imparts on organic molecules. nih.govnih.gov
The study of such fluorinated biphenyl carboxylic acids is part of a broader trend in chemical research focused on the precise design and synthesis of molecules with tailored functionalities to address specific challenges in medicine, materials science, and beyond.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure.
| Property | Value |
| Molecular Formula | C₁₃H₉FO₃ |
| CAS Number | 182549-33-3 |
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFZVUTPIGLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688697 | |
| Record name | 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251836-96-0 | |
| Record name | 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Fluoro 2 3 Hydroxyphenyl Benzoic Acid
Ortho-Directed Metalation and Functionalization Strategies
Directed ortho-metalation (DoM) provides a highly regioselective alternative for synthesizing contiguously substituted aromatic compounds. acs.org This strategy relies on a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium base (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org
For the synthesis of 4-fluoro-2-(3-hydroxyphenyl)benzoic acid, one could start with 4-fluorobenzoic acid. The carboxylic acid is a powerful DMG, and its reaction with a strong lithium base like s-BuLi in the presence of TMEDA at low temperatures directs metalation exclusively to the C2 position. acs.org The fluorine atom can also serve as a moderate directing group. organic-chemistry.org
The synthetic sequence would be:
Protection: The carboxylic acid of the 4-fluorobenzoic acid starting material is often protected, for instance as an amide, to prevent nucleophilic attack by the organolithium reagent.
Ortho-Lithiation: The protected 4-fluoroaromatic is treated with an alkyllithium base (e.g., s-BuLi/TMEDA) at low temperature (-78 °C) to generate the 2-lithio species. baranlab.org
Coupling/Functionalization: The aryllithium intermediate is then quenched with an appropriate electrophile. To introduce the 3-hydroxyphenyl group, this could involve a transmetalation to a zinc or boron species followed by a palladium-catalyzed coupling with a protected 3-halophenol.
Deprotection: Finally, removal of the protecting groups on the carboxylic acid and phenol (B47542) reveals the target molecule.
This method's primary advantage is the unambiguous control over the substitution pattern on the fluorinated ring.
Hydroxylation and Carboxylation Reaction Mechanisms
The introduction of the hydroxyl (-OH) and carboxyl (-COOH) functional groups are fundamental transformations that can occur at various stages of the synthesis.
Hydroxylation Mechanisms: Aromatic hydroxylation, the introduction of an -OH group onto an aromatic ring, can be achieved through several mechanisms. nih.gov
Electrophilic Aromatic Hydroxylation: This involves the attack of a potent electrophilic oxygen source on the electron-rich aromatic ring. The mechanism proceeds via a Wheland intermediate, which is then deprotonated to restore aromaticity and yield the phenol. fiveable.me
Enzymatic Hydroxylation: Biocatalytic methods using enzymes like cytochrome P450 monooxygenases can perform highly selective hydroxylations under mild conditions. nih.gov These reactions often involve complex mechanisms, including potential epoxide intermediates or the "NIH shift," where a hydrogen atom migrates during the reaction. acs.orgpnas.org
Nucleophilic Aromatic Substitution: In cases where a good leaving group (like a halogen) is present on an activated aromatic ring, direct displacement with a hydroxide (B78521) source can introduce the hydroxyl group. For instance, the synthesis of 4-fluoro-2-hydroxybenzoic acid can be achieved by heating 2,4-difluorobenzoic acid with sodium hydroxide in DMSO. chemicalbook.com
Carboxylation Reaction Mechanisms: Carboxylation involves the introduction of a -COOH group.
Reaction with Carbon Dioxide: A common method is the reaction of a highly nucleophilic organometallic intermediate, such as an aryllithium or Grignard reagent, with carbon dioxide (CO₂). The organometallic compound attacks the electrophilic carbon of CO₂, forming a carboxylate salt, which is then protonated during aqueous workup to yield the carboxylic acid. organic-chemistry.org
Transition Metal-Catalyzed Carboxylation: Nickel-catalyzed carboxylation of aryl halides with CO₂ has emerged as a valuable method. acs.orgacs.org The mechanism typically involves the oxidative addition of the aryl halide to a Ni(0) center, followed by the insertion of CO₂ into the nickel-carbon bond to form a nickel(I) carboxylate intermediate. nih.gov Subsequent steps regenerate the active catalyst and produce the carboxylic acid product. acs.orgnih.gov
Stereoselective Synthesis Approaches
The concept of stereoselectivity in the synthesis of this compound becomes relevant in the context of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In biaryl compounds, if the substituents at the ortho positions of the aryl-aryl bond are sufficiently bulky, rotation around the bond can be hindered, leading to the existence of stable, non-interconverting enantiomers.
For this compound, the substituents in the ortho positions to the biaryl bond are a fluorine atom and a carboxylic acid group on one ring, and a hydrogen atom and a hydroxyl group on the other. While the fluorine and hydroxyl groups are relatively small, the carboxylic acid group is larger and could potentially lead to hindered rotation, especially in derivatives where it is converted to a bulkier group.
Should atropisomerism be a factor, several strategies for stereoselective synthesis could be employed. These approaches aim to control the axial chirality of the biaryl system.
One common method is the use of a chiral auxiliary. A chiral auxiliary can be attached to one of the coupling partners, influencing the stereochemical outcome of the C-C bond formation. After the coupling reaction, the auxiliary is removed to yield the enantiomerically enriched biaryl product.
Another powerful technique is asymmetric catalysis, where a chiral ligand is used in conjunction with the metal catalyst (e.g., palladium in a Suzuki coupling). The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two prochiral faces of the substrate, leading to the preferential formation of one atropisomer over the other.
A third approach is kinetic resolution. In this method, a racemic mixture of the biaryl compound is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. Dynamic kinetic resolution is an even more efficient variation where the rapidly racemizing atropisomers are converted to a single enantiomer of the product.
While there is no specific literature detailing the stereoselective synthesis of this compound, the principles of atroposelective synthesis of biaryl compounds are well-established and could be applied if axial chirality is observed in this molecule or its derivatives. nih.gov
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. These principles focus on aspects such as atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks.
For the synthesis of biaryl compounds like this compound, several green chemistry strategies can be implemented, particularly in the context of the Suzuki-Miyaura coupling reaction.
Solvent Selection: A key aspect of green chemistry is the use of environmentally benign solvents. Traditional Suzuki couplings often use organic solvents like toluene (B28343) or DMF. Greener alternatives include water, ethanol, or supercritical fluids. The use of water as a solvent is particularly attractive as it is non-toxic, non-flammable, and readily available. rsc.org
Catalyst Efficiency and Reusability: The development of highly efficient catalysts that can be used in low concentrations and recycled is a central goal of green chemistry. For Suzuki couplings, this involves designing robust palladium catalysts that are resistant to deactivation and can be easily separated from the reaction mixture. One approach is the use of heterogeneous catalysts, where the palladium is supported on a solid material, allowing for easy filtration and reuse. mdpi.com
Energy Efficiency: Conducting reactions at lower temperatures reduces energy consumption. The development of highly active catalysts that can promote the coupling reaction at or near room temperature is a significant advancement in green chemistry. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating, as it can significantly reduce reaction times.
Waste Reduction: The choice of reagents can significantly impact the amount and type of waste generated. For instance, using a base that is easily neutralized and results in benign salts is preferable. The ideal green synthesis would produce only the desired product and water as a byproduct.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Data Tables
Table 1: Proposed Suzuki-Miyaura Coupling for this compound
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Esterification of 2-bromo-4-fluorobenzoic acid | Methanol, H₂SO₄ (catalytic), reflux | Methyl 2-bromo-4-fluorobenzoate |
| 2 | Protection of 3-hydroxyphenylboronic acid | Methoxymethyl chloride (MOMCl), base (e.g., DIPEA), solvent (e.g., DCM) | (3-(Methoxymethoxy)phenyl)boronic acid |
| 3 | Suzuki-Miyaura Coupling | Methyl 2-bromo-4-fluorobenzoate, (3-(Methoxymethoxy)phenyl)boronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O), heat | Methyl 4-fluoro-2-(3-(methoxymethoxy)phenyl)benzoate |
| 4 | Deprotection | 1. Aqueous HCl (to remove MOM group) 2. NaOH (to hydrolyze ester), then acid workup | This compound |
Table 2: General Approaches for Stereoselective Biaryl Synthesis
| Approach | Description | Key Features |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into one of the starting materials to direct the stereochemical outcome of the coupling reaction. | The auxiliary is removed after the key stereodetermining step. The choice of auxiliary is crucial. |
| Asymmetric Catalysis | A chiral ligand is used with the metal catalyst to create a chiral environment that favors the formation of one atropisomer. | Highly efficient, with small amounts of chiral material needed. A wide variety of chiral ligands have been developed. |
| Kinetic Resolution | A racemic mixture of the biaryl is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for their separation. | Can be effective but the maximum theoretical yield for the desired enantiomer is 50% unless coupled with in-situ racemization (dynamic kinetic resolution). |
Advanced Spectroscopic and Crystallographic Investigations of 4 Fluoro 2 3 Hydroxyphenyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent aromatic protons on both the fluorinated benzoic acid ring and the hydroxyphenyl ring. For instance, the proton at position 3 of the benzoic acid ring would show a correlation with the proton at position 5, and similarly, the protons on the hydroxyphenyl ring would exhibit correlations based on their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This is instrumental in assigning the carbon resonances of the molecule by first identifying the proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between ¹H and ¹³C nuclei, typically over two to four bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbon, the carbon attached to the fluorine atom, and the carbons at the junction of the two aromatic rings. For example, the proton of the hydroxyl group on the hydroxyphenyl ring would show a correlation to the carbons ortho and para to it, confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it can confirm through-space interactions between protons on the two different aromatic rings, providing information about the preferred conformation of the molecule in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar substituted benzoic acids and aromatic compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | 165 - 175 |
| Aromatic Protons | 6.5 - 8.2 | 110 - 165 |
| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 | - |
| Carbon attached to Fluorine (C-F) | - | 160 - 170 (as a doublet due to C-F coupling) |
In the solid state, molecules can adopt different crystalline arrangements known as polymorphs. These different forms can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing these polymorphs. By analyzing the ¹³C chemical shifts and the effects of anisotropic interactions, which are averaged out in solution-state NMR, ssNMR can distinguish between different crystalline forms of this compound. The presence of multiple resonances for a single carbon site in a ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum can indicate the presence of multiple, non-equivalent molecules in the asymmetric unit of the crystal lattice or the existence of a polymorphic mixture.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₁₃H₉FO₃), HRMS can determine the exact mass to several decimal places. This high precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. For this compound, common fragmentation pathways would likely involve:
Decarboxylation: The loss of the carboxylic acid group as CO₂ (a neutral loss of 44 Da) is a very common fragmentation for benzoic acids.
Loss of water: Dehydration from the molecular ion is possible, particularly involving the hydroxyl and carboxylic acid groups.
Cleavage of the bond between the aromatic rings: This would result in fragment ions corresponding to the fluorinated benzoic acid moiety and the hydroxyphenyl moiety.
Loss of CO: A subsequent loss of carbon monoxide from fragment ions is also a common pathway for phenolic compounds.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound This table presents plausible fragmentation patterns. The relative intensities of the peaks would depend on the ionization technique and collision energy.
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |
| [M-H₂O]⁺ | Ion resulting from loss of water | 214 |
| [M-CO₂]⁺ | Ion resulting from decarboxylation | 188 |
| [M-COOH]⁺ | Ion resulting from loss of the carboxyl group | 187 |
| [C₇H₄FO]⁺ | Fluorinated phenyl fragment | 123 |
| [C₆H₅O]⁺ | Hydroxyphenyl fragment | 93 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). These techniques are excellent for identifying the functional groups present in a molecule.
For this compound, the key vibrational modes would include:
O-H Stretching: The carboxylic acid O-H stretch typically appears as a very broad band in the IR spectrum, often in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding. The phenolic O-H stretch would appear as a sharper band around 3200-3600 cm⁻¹.
C=O Stretching: The carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption in the IR spectrum, typically found around 1680-1710 cm⁻¹ for aromatic carboxylic acids.
C-F Stretching: The carbon-fluorine stretch gives a strong absorption in the IR spectrum, usually in the region of 1000-1400 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically appear in the region of 1450-1600 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.
Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is based on established correlation charts for vibrational spectroscopy.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |
| Phenolic O-H | Stretching | 3200 - 3600 | Sharp, Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Carboxylic Acid C=O | Stretching | 1680 - 1710 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| C-F | Stretching | 1000 - 1400 | Strong |
| Aromatic C-H | Out-of-plane Bending | 680 - 900 | Medium to Strong |
Due to the lack of publicly available scientific data for the specific chemical compound "this compound," it is not possible to provide an article on its advanced spectroscopic and crystallographic investigations. Extensive searches for experimental data pertaining to the X-ray crystallography and Ultraviolet-Visible (UV-Vis) spectroscopy of this exact molecule did not yield any specific results.
The scientific literature contains information on related isomers and analogous fluorinated benzoic acid derivatives. However, in adherence to the strict requirement of focusing solely on "this compound," this information cannot be used to construct the requested article. The absence of specific single crystal X-ray diffraction, powder X-ray diffraction, and UV-Vis spectroscopy data for the target compound prevents the creation of the detailed and data-rich content stipulated in the instructions.
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Theoretical and Computational Chemistry Studies of 4 Fluoro 2 3 Hydroxyphenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate a range of ground-state properties. acs.org These studies can predict optimized molecular geometries, including bond lengths and angles, providing a detailed three-dimensional picture of the molecule. nih.gov For instance, the bond lengths within the phenyl rings and between the carboxylic acid group, the hydroxyl group, and the fluorine atom can be precisely calculated. acs.orgnih.gov
Furthermore, DFT is employed to predict spectroscopic parameters. Vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and FT-Raman spectra, allowing for the assignment of specific vibrational modes to functional groups within the molecule. researchgate.net Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Representative DFT-Calculated Properties for a Substituted Biphenyl (B1667301) Carboxylic Acid (Note: Data is illustrative, based on typical findings for structurally related compounds.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Measures molecular polarity |
| C=O Stretch Freq. | ~1700 cm⁻¹ | Correlates with IR spectrum |
| O-H Stretch Freq. | ~3500 cm⁻¹ | Correlates with IR spectrum |
For even higher accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are utilized. acs.orgyoutube.com These methods, while more computationally intensive than DFT, provide benchmark-quality data for properties like enthalpies of formation. nih.gov A combined experimental and theoretical approach on related biphenylcarboxylic acids has shown that ab initio calculations can accurately predict gas-phase enthalpies of formation when using appropriate isodesmic reactions. nih.gov Such calculations have also revealed that the relative stability of biphenyl acid isomers is significantly affected by the position of substituents, with ortho-substituted acids being comparatively less stable. nih.gov These high-level calculations are crucial for creating a precise thermodynamic profile of this compound.
Conformational Analysis and Potential Energy Surface Mapping
The two phenyl rings in biphenyl derivatives are not fixed but can rotate around the central carbon-carbon single bond. The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. Conformational analysis involves mapping the potential energy surface (PES) as a function of the dihedral angle between the two aromatic rings. researchgate.netic.ac.uk
For biphenyl itself, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 44 degrees, resulting from a balance between the stabilizing π-π conjugation (favoring planarity) and the destabilizing steric repulsion between ortho-hydrogens (favoring a perpendicular arrangement). researchgate.netcolostate.edu In this compound, the presence of the bulky carboxylic acid group at an ortho position is expected to significantly influence this angle and increase the rotational energy barrier compared to unsubstituted biphenyl. scite.ai Theoretical calculations can map the energy profile of this rotation, identifying the energy minima (stable conformers) and the transition states (rotational barriers). acs.orgresearchgate.net This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, diffusion, and interactions with the surrounding environment, particularly with solvents like water. researchgate.netnitech.ac.jp
Molecular Docking and Ligand-Protein Interaction Modeling
Given its structural motifs, this compound is a candidate for drug development. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. biointerfaceresearch.com This method is instrumental in structure-based drug design.
For biphenyl carboxylic acid derivatives, docking studies have been successfully used to model their interactions with various enzymes, such as matrix metalloproteinases (MMPs), cyclooxygenases (COX), and peroxisome proliferator-activated receptors (PPARs). researchgate.netresearchgate.netbenthamdirect.com In a typical docking study involving this compound, the molecule would be placed into the active site of a target protein. The simulation then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net The hydroxyl and carboxylic acid groups would likely act as key hydrogen bond donors and acceptors, while the biphenyl scaffold could engage in hydrophobic or π-stacking interactions. The fluorine atom can also participate in specific interactions, potentially altering binding affinity and selectivity. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Biphenyl Carboxylic Acid Inhibitor (Note: Data is hypothetical, for illustrative purposes.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| COX-2 | -9.2 | Arg120, Tyr385, Ser530 | H-Bond, Hydrophobic |
| PPARγ | -8.5 | His323, His449, Tyr473 | H-Bond, π-π Stacking |
| MMP-3 | -7.8 | His222, Glu223, Ala182 | H-Bond, van der Waals |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific property like toxicity. researchgate.net These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to find a correlation. dergipark.org.tr
For benzoic acid and biphenyl derivatives, QSAR studies have been used to predict properties like toxicity to various organisms and inhibitory activity against enzymes. nih.govresearchgate.net The development of a QSAR model for a class of compounds including this compound would involve calculating a wide range of descriptors. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, counts of specific chemical features (e.g., hydrogen bond donors/acceptors). dergipark.org.tr
3D Descriptors: Molecular shape, surface area, volume.
Physicochemical Descriptors: LogP (lipophilicity), pKa (ionization), and quantum chemical descriptors like HOMO/LUMO energies and dipole moment. nih.govresearchgate.net
Once calculated, these descriptors are used to build a regression model (e.g., using Multiple Linear Regression or Partial Least Squares) that links them to the observed activity. researchgate.netdergipark.org.tr A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or less toxic molecules.
Structure Activity Relationship Sar and Molecular Recognition Profiling of 4 Fluoro 2 3 Hydroxyphenyl Benzoic Acid and Its Analogs
Design Principles for Structural Modification and Analog Synthesis
The synthesis of 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid and its analogs is typically achieved through multi-step organic synthesis, allowing for systematic structural modifications. A common strategy involves the coupling of two substituted benzene (B151609) rings. For instance, a Suzuki coupling reaction could be employed between a boronic acid derivative of one ring and a halide of the other.
The introduction of the fluorine atom is often accomplished using methods like the Schiemann reaction, which converts an amino group into a fluoride (B91410) via a diazonium salt. wikipedia.org Alternatively, starting materials such as 2,4-difluorobenzoic acid can be utilized, where one fluorine atom is selectively replaced by a nucleophile, such as a hydroxide (B78521) or a protected phenol (B47542), to yield the desired precursor. wikipedia.org
Key design principles for creating analogs focus on:
Scaffold Hopping: Replacing the biphenyl (B1667301) core with other scaffolds while maintaining the spatial orientation of key functional groups.
Substituent Modification: Altering the nature and position of substituents on the phenyl rings to probe their effect on activity and properties. This includes changing the halogen, modifying the hydroxyl group (e.g., to a methoxy (B1213986) group to evaluate the role of hydrogen bonding), or shifting the position of these groups around the rings. nih.gov
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the carboxylic acid could be replaced with a tetrazole group.
Positional and Substituent Effects on Molecular Recognition and Binding Affinity
The specific placement of each functional group on the biphenyl scaffold of this compound is critical for its binding affinity and selectivity. The interplay between the fluorine atom, the hydroxyl group, and the carboxyl group creates distinct electronic and steric properties that influence molecular interactions.
Fluorine Atom (C4-position): The fluorine atom at the 4-position of the first phenyl ring is a strong electron-withdrawing group. This has a profound effect on the molecule's properties, including increasing the acidity of the carboxylic acid group. Its high electronegativity and small size mean it can alter receptor binding affinity through dipole-dipole interactions or by forming specific halogen bonds without adding significant steric bulk.
Carboxylic Acid Group (C1-position): This group is a primary site for molecular interactions. It can act as both a hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated, forming a carboxylate anion that can engage in strong ionic interactions or salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's binding pocket.
Hydroxyphenyl Group (C2-position): The connection at the C2-position creates a twisted conformation between the two phenyl rings. The hydroxyl group on the second ring, specifically at the meta-position, serves as a crucial hydrogen bond donor and acceptor. Its position influences the vector and reach of this hydrogen bonding capability, which can be critical for specific target recognition.
The table below summarizes the anticipated effects of positional and substituent modifications based on general medicinal chemistry principles.
| Modification | Position | Anticipated Effect on Binding Affinity | Rationale |
| Fluorine | C4 | Potentially increases affinity | Electron-withdrawing nature enhances acidity of the carboxyl group; potential for halogen bonding. |
| Hydroxyl | meta (C3') | Crucial for specific H-bonding | Acts as a key hydrogen bond donor/acceptor. |
| ortho/para (C2'/C4') | Alters H-bonding geometry | Changes the directionality and distance of potential hydrogen bonds, likely impacting target specificity. | |
| Carboxylic Acid | C1 | Essential for anchoring | Primary point for ionic and hydrogen bonding interactions within a binding site. |
| Biphenyl Core | - | Provides structural rigidity and hydrophobic interactions | The two aromatic rings can engage in pi-stacking and hydrophobic interactions with the target protein. |
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features can be defined as follows:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carboxylic acid, the oxygen of the hydroxyl group, and the fluorine atom.
Hydrogen Bond Donors (HBD): The hydrogen of the carboxylic acid and the hydrogen of the hydroxyl group. nih.gov
Aromatic/Hydrophobic Features (AR/H): The two phenyl rings provide areas for hydrophobic and aromatic (pi-pi or cation-pi) interactions. nih.gov
Negative Ionizable Feature (NI): The carboxylic acid group, which is negatively charged at physiological pH, can interact with positively charged residues. nih.gov
The spatial arrangement of these features is critical. The twisted biphenyl structure places the carboxylic acid and the hydroxyphenyl group in a specific three-dimensional orientation that a complementary binding site must accommodate.
| Pharmacophoric Feature | Structural Component | Type of Interaction |
| Hydrogen Bond Donor | Carboxyl -OH, Phenolic -OH | Donates a hydrogen to an acceptor group on the target. |
| Hydrogen Bond Acceptor | Carboxyl C=O, Phenolic -OH, Fluorine | Accepts a hydrogen from a donor group on the target. |
| Aromatic Ring | Phenyl Ring 1, Phenyl Ring 2 | Pi-pi stacking, hydrophobic interactions. |
| Negative Ionizable | Carboxylic Acid (deprotonated) | Ionic interaction (salt bridge) with a positive charge on the target. |
Allosteric and Orthosteric Binding Site Analysis
In pharmacology, ligands can bind to a receptor's primary, or orthosteric, site where the endogenous substrate binds. Alternatively, they can bind to a distinct, or allosteric, site to modulate the receptor's function. nih.govnih.gov Allosteric modulators offer potential advantages, such as greater subtype selectivity and a more nuanced, physiological response, as they often only act in the presence of the endogenous ligand. nih.gov
For this compound, there is no specific published data designating its binding as orthosteric or allosteric. However, its structure allows for speculation.
Orthosteric Binding: If the compound is an analog of a known substrate for an enzyme or receptor, it would likely compete for the orthosteric binding site. Its functional groups would mimic the interactions of the natural ligand.
Allosteric Binding: The molecule's complexity and distinct functional group vectors could allow it to bind to a topographically different allosteric pocket. nih.gov Binding at such a site could induce a conformational change in the protein that either enhances (Positive Allosteric Modulator, PAM) or reduces (Negative Allosteric Modulator, NAM) the affinity or efficacy of the orthosteric ligand. nih.gov
The potential for allosteric modulation is significant because allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, providing an avenue for developing highly selective drugs. nih.gov Determining the precise binding mode for this compound would require experimental validation through techniques like crystallographic studies of the ligand-protein complex and specialized binding and functional assays.
Ligand Efficiency and Lipophilicity Indices in Rational Design
Rational drug design aims to optimize the potency of a compound while maintaining favorable physicochemical properties that are essential for good pharmacokinetics (absorption, distribution, metabolism, and excretion). Several metrics have been developed to guide this process. nih.gov
Ligand Efficiency (LE): This metric normalizes a compound's binding affinity for its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It helps identify small, efficient fragments that can be grown into more potent leads. nih.govrgdscience.com
Lipophilic Ligand Efficiency (LLE or LiPE): This index relates potency to lipophilicity (logP or logD). It is used to guide lead optimization towards compounds that achieve high potency without becoming excessively lipophilic, which can lead to poor solubility, high metabolic clearance, and promiscuous binding. nih.gov
Other useful metrics include the Binding Efficiency Index (BEI), which scales potency by molecular weight, and the Surface-Efficiency Index (SEI), which relates potency to the polar surface area. nih.govsci-hub.se
The table below defines these key indices.
| Index | Formula | Desired Value | Purpose in Rational Design |
| Ligand Efficiency (LE) | (1.37 x pIC₅₀) / HAC | > 0.3 | To select small, efficient fragments and leads for optimization. nih.govrgdscience.com |
| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | > 5 | To control lipophilicity during lead optimization to maintain drug-like properties. nih.gov |
| Binding Efficiency Index (BEI) | (pIC₅₀ x 1000) / MW | 15-27 | To rank compounds based on the binding contribution per unit of mass. nih.govrgdscience.com |
| Surface-Efficiency Index (SEI) | (pIC₅₀ x 100) / PSA | - | To assess the efficiency of binding relative to the polar surface area. nih.gov |
Biochemical and Mechanistic Investigations of 4 Fluoro 2 3 Hydroxyphenyl Benzoic Acid at the Molecular Level in Vitro
Mechanistic Elucidation of Affected Biochemical Pathways
Currently, there is a significant lack of published scientific literature detailing the specific biochemical and mechanistic investigations of 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid at the molecular level. While research exists for structurally similar compounds, such as other fluorinated and hydroxylated benzoic acid isomers, direct studies elucidating the biochemical pathways affected by this compound are not available in the public domain.
General studies on related fluorinated benzoic acid derivatives suggest potential for interaction with various biological targets. For instance, derivatives of the isomeric compound 4-fluoro-3-hydroxybenzoic acid have been investigated as inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the sulfonation of phenolic and benzylic compounds. Such inhibition is achieved through the synthesis of more complex molecules derived from the parent acid, which are designed to interact with the enzyme's active site.
Furthermore, the broader class of fluorinated benzoic acids has been explored for anti-inflammatory properties, with some derivatives of anthranilic acid acting as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism for some related compounds involves the inhibition of key inflammatory pathways, such as the suppression of cyclooxygenase-2 (COX-2) expression.
However, without specific in vitro studies on this compound, any discussion of its effects on biochemical pathways remains speculative and would be an extrapolation from related but distinct chemical entities.
Interactive Data Table: Mechanistic Insights from Related Compounds
Since no direct data exists for this compound, the following table is for illustrative purposes, showcasing the type of data that would be relevant if such studies were available. The data presented here is based on findings for related, but structurally different, fluorinated benzoic acid derivatives.
| Compound Class | Potential Target | Observed/Potential Effect |
| Fluorinated Benzoic Acid Derivatives | Enzymes (e.g., β-arylsulfotransferase IV) | Inhibition |
| Fluorinated Benzoic Acid Derivatives | Inflammatory Pathways (e.g., COX-2) | Suppression of expression |
In Vitro Metabolic Transformation Pathways and Metabolite Identification
As with its biochemical mechanisms, there is no specific information available in published literature regarding the in vitro metabolic transformation pathways or the identification of metabolites for this compound.
Metabolic studies of other complex molecules containing fluorinated phenyl groups have been conducted using in vitro systems like cryopreserved hepatocytes. These studies typically employ techniques such as liquid chromatography-quadrupole time-of-flight-high-resolution mass spectrometry (LC-QTOF-HRMS) to identify metabolites. Common metabolic transformations observed for other compounds include N-dealkylation, demethylation, mono-/dihydroxylation, dihydrodiol formation, dehydrogenation, amide hydrolysis, and glucuronidation.
The hydroxyphenyl group and the carboxylic acid group present in this compound could potentially undergo various metabolic reactions. For example, the hydroxyl group could be a site for glucuronidation or sulfation, and the carboxylic acid could be conjugated with amino acids. The fluorine atom can influence metabolic stability, potentially hindering oxidative metabolism at the fluorinated position. However, without experimental data from in vitro systems such as liver microsomes or hepatocytes incubated with this compound, the specific metabolic fate of this compound remains unknown.
Interactive Data Table: Potential Metabolic Pathways
This table illustrates potential metabolic transformations that could be investigated for this compound, based on general metabolic pathways for phenolic and carboxylic acid-containing compounds. This is a hypothetical representation due to the absence of specific data.
| Potential Metabolic Reaction | Functional Group Involved | Potential Metabolite Structure |
| Glucuronidation | Hydroxyl group | Glucuronide conjugate |
| Sulfation | Hydroxyl group | Sulfate conjugate |
| Amino Acid Conjugation | Carboxylic acid group | Amino acid conjugate (e.g., with glycine) |
| Hydroxylation | Aromatic ring | Dihydroxylated derivative |
Synthesis and Characterization of Derivatives and Analogs of 4 Fluoro 2 3 Hydroxyphenyl Benzoic Acid
Systematic Modification Strategies for Enhanced Molecular Recognition
The rational design of derivatives focuses on altering steric, electronic, and hydrophobic properties to optimize interactions with biological targets.
The phenolic hydroxyl group is a prime site for modification, acting as a hydrogen bond donor and a nucleophile.
Etherification: Conversion of the hydroxyl group to an ether can modulate lipophilicity and block metabolic modification. Standard Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate, yields alkoxy derivatives. This can also be a route to introduce more complex chains or functionalized linkers.
Esterification: Acylation of the phenolic hydroxyl group produces ester derivatives. mdpi.com This can be achieved using acyl chlorides or anhydrides in the presence of a base such as pyridine. mdpi.com Esterification can enhance membrane permeability and can be designed to be reversible, where endogenous esterases hydrolyze the ester in vivo to release the parent compound. Enzymatic catalysis with lipases can offer high selectivity for aliphatic hydroxyl groups if present, preserving the phenolic hydroxyl's antioxidant potential. nih.gov
Glycosylation: The attachment of sugar moieties (glycosylation) can significantly increase the hydrophilicity and bioavailability of the molecule. This complex, multi-step process typically involves protecting the sugar's hydroxyl groups, activating an anomeric center, and coupling it with the phenolic oxygen, followed by deprotection.
Amidation: The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to replace a charged group with a neutral, hydrogen-bonding moiety. rsc.org This is typically achieved by activating the carboxylic acid with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or HATU, followed by reaction with a primary or secondary amine. thermofisher.comnih.gov This approach allows for the introduction of a wide variety of substituents to probe for new interactions with a target.
Esterification: Similar to the hydroxyl group, the carboxylic acid can be converted to an ester, which masks the charge and increases lipophilicity. Fischer esterification, involving heating the carboxylic acid with an alcohol under acidic catalysis, is a direct method. libretexts.org Alternatively, reaction with alkyl halides in the presence of a non-nucleophilic base can provide the corresponding esters. libretexts.org
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation removes the acidic center and introduces a new hydrogen-bonding group, significantly altering the compound's polarity and interaction profile.
The fluorine atom significantly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. nih.govselvita.com
Bioisosteric Replacement: Replacing the fluorine atom with other groups of similar size or electronic character (bioisosteres) is a key strategy in drug design. nih.govsci-hub.se Common replacements for fluorine include:
Hydrogen: Removal of the fluorine atom serves as a baseline to evaluate its contribution.
Other Halogens (Cl, Br): Chlorine and bromine are larger and less electronegative, which would alter both steric and electronic properties.
Cyano Group (-CN): A cyano group is a polar, linear group that can act as a hydrogen bond acceptor.
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic, often used to block metabolic oxidation and enhance binding affinity. researchgate.net
The biphenyl (B1667301) scaffold dictates the three-dimensional shape of the molecule and the spatial relationship between the key functional groups. rsc.org
Ring Substitution: Introducing additional substituents (e.g., methyl, methoxy) on either aromatic ring can modulate lipophilicity, block metabolism, or create new interactions.
Conformational Restriction: The rotational freedom around the biphenyl bond can be restricted. This can be achieved by introducing bulky groups at the ortho positions or by creating a covalent bridge between the two rings, leading to rigid structures like fluorenones or dibenzofurans. acs.org This pre-organizes the molecule into a specific conformation, which can enhance binding affinity by reducing the entropic penalty upon binding. Small aliphatic rings can also be used as rigid linkers. nih.gov
The following table summarizes the primary modification strategies:
| Functional Region | Modification Strategy | Example Reactions/Reagents | Primary Effect on Properties |
|---|---|---|---|
| Hydroxyl Group | Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Increases lipophilicity, blocks H-bond donation, blocks metabolism |
| Hydroxyl Group | Esterification | Acyl chloride, Pyridine | Increases lipophilicity, potential for pro-drug strategy |
| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDAC, HATU) | Removes charge, introduces H-bond donor/acceptor |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (H⁺) | Removes charge, increases lipophilicity |
| Fluorine Atom | Bioisosteric Replacement | Replace with H, Cl, CN, CF₃ | Modulates electronics, lipophilicity, metabolic stability |
| Biphenyl System | Ring Replacement | Replace phenyl with pyridine, thiophene | Alters geometry, solubility, H-bonding capacity |
Novel Synthetic Routes for Specific Derivatives
The synthesis of the core 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid scaffold and its derivatives predominantly relies on modern cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the most versatile and widely used method for constructing the biphenyl core. gre.ac.uksemanticscholar.org A typical route involves the coupling of an arylboronic acid or ester with an aryl halide. For this target, two primary disconnections are feasible:
Coupling of a (4-fluoro-2-carboxyphenyl)boronic acid derivative with a 3-halo-phenol derivative (e.g., 3-bromophenol).
Coupling of a (3-hydroxyphenyl)boronic acid with a 2-halo-4-fluorobenzoic acid derivative (e.g., 2-bromo-4-fluorobenzoic acid). Novelty in this area often comes from the development of more efficient catalyst systems (e.g., new phosphine (B1218219) ligands, palladium nanoparticles) that operate under milder conditions, tolerate a wider range of functional groups, and work with less reactive coupling partners like aryl chlorides. acs.orgnih.govmdpi.com
Ullmann Reaction: The classic copper-catalyzed coupling of two aryl halides, known as the Ullmann reaction, offers an alternative, albeit often requiring harsher conditions (high temperatures). byjus.comiitk.ac.in Modern advancements have led to the development of more efficient copper- and even nickel-catalyzed Ullmann-type couplings that proceed under milder conditions, expanding their utility for synthesizing complex biaryls. organic-chemistry.orgrsc.orgtutorchase.com
C-H Activation: An emerging and highly atom-economical approach involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide partner. For instance, a directed C-H activation of 4-fluorobenzoic acid could potentially be coupled with a 3-halophenol derivative, avoiding the pre-functionalization step of creating a boronic acid.
Advanced Characterization of Synthesized Analogs
A comprehensive suite of analytical techniques is essential to unambiguously determine the structure, purity, and properties of newly synthesized derivatives. ijpsjournal.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution.
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. blogspot.com
¹³C NMR: Reveals the number and electronic environment of carbon atoms in the molecule. blogspot.com
¹⁹F NMR: Is crucial for fluorinated compounds, confirming the presence and chemical environment of the fluorine atom.
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish correlations between atoms, definitively assigning the structure and relative positions of substituents, which is especially important for complex derivatives. researchgate.net
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. lehigh.edu High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies, such as the O-H stretch of the hydroxyl and carboxylic acid, and the C=O stretch of the carbonyl group. lehigh.edu
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the synthesized compounds and to separate mixtures of isomers or derivatives. Coupling HPLC with detectors like MS (LC-MS) or a diode array detector (LC-DAD) provides both separation and identification capabilities. rsc.org
The following table outlines the application of these characterization techniques:
| Technique | Information Obtained | Application |
|---|---|---|
| NMR (¹H, ¹³C, ¹⁹F) | Connectivity and chemical environment of atoms | Primary structure elucidation |
| 2D NMR (COSY, HMBC) | Through-bond correlations between atoms | Unambiguous assignment of complex structures |
| Mass Spectrometry (MS/HRMS) | Molecular weight and molecular formula | Confirmation of identity and composition |
| Infrared (IR) Spectroscopy | Presence of functional groups | Verification of key chemical bonds (e.g., C=O, O-H) |
| X-ray Crystallography | 3D molecular structure, conformation, packing | Definitive solid-state structure and stereochemistry |
| HPLC | Purity assessment, separation of mixtures | Quality control and purification of analogs |
Advanced Research Applications and Potential of 4 Fluoro 2 3 Hydroxyphenyl Benzoic Acid in Chemical Biology and Medicinal Chemistry Research
Use as a Chemical Probe for Target Validation and Mechanism Elucidation
A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to study its function in a biological system. The structure of 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid is well-suited for development into a chemical probe. The carboxylic acid and hydroxyl groups are key sites for hydrogen bonding, which can anchor the molecule within a protein's binding pocket. The biaryl core provides a defined three-dimensional shape that can be optimized for selectivity towards a particular target.
By systematically modifying the scaffold—for instance, by altering the substitution pattern or introducing new functional groups—researchers can perform structure-activity relationship (SAR) studies. This process helps to identify the key molecular features required for potent and selective binding, thereby validating the protein as a viable target for therapeutic intervention and elucidating the mechanism by which the probe exerts its biological effect.
Development of Fluorescent Analogs for Imaging and Detection Studies
Fluorescent probes are indispensable tools in chemical biology for visualizing biological processes in real-time within living cells. nih.gov While the this compound scaffold itself is not inherently fluorescent, it serves as an excellent starting point for the synthesis of fluorescent analogs. The development of such probes typically involves conjugating the core scaffold, which provides binding specificity for a target, to a known fluorophore. rsc.orgresearchgate.net
The hydroxyl and carboxylic acid groups on the molecule are ideal chemical handles for attaching fluorescent dyes. nih.gov Standard bioconjugation techniques can be used to link the scaffold to a variety of fluorophores, each with distinct optical properties. For example, coupling to a cyanine (B1664457) dye could produce a probe that emits in the near-infrared (NIR) region, which is advantageous for deep-tissue imaging due to reduced light scattering and autofluorescence from biological tissues. researchgate.netmdpi.com
A key strategy in probe design is to create "fluorogenic" probes, where the fluorescence is "turned on" only upon binding to the target. This can be achieved by designing the molecule so that the fluorophore is quenched in the unbound state and its fluorescence is restored upon a binding-induced conformational change or chemical reaction. Such target-activated probes provide a high signal-to-noise ratio, enabling sensitive detection and imaging of specific proteins or enzymes within their native cellular environment. nih.gov The development of fluorescent analogs based on the this compound scaffold could thus facilitate high-resolution microscopy studies to investigate the subcellular localization of a target protein and its role in various cellular pathways. rsc.org
Prodrug Strategies for Modulating Biological Properties in Research Models
A common challenge in research is achieving effective delivery of a chemical probe or lead compound to its site of action within a cell or organism. Prodrug strategies involve chemically modifying a biologically active molecule to improve its physicochemical properties, such as membrane permeability or metabolic stability. nih.gov The resulting prodrug is inactive but is converted into the active parent drug by enzymes within the body. nih.gov
The this compound scaffold possesses two functional groups—the carboxylic acid and the phenol (B47542)—that are readily amenable to prodrug modification.
Carboxylic Acid Esterification : The negatively charged carboxylate group can hinder a molecule's ability to cross cellular membranes. Masking this group by converting it into an ester is a common and effective prodrug strategy. nih.govresearchgate.net These ester prodrugs are typically more lipophilic and can more easily diffuse across membranes. Once inside the cell, they are rapidly cleaved by intracellular esterase enzymes to release the active carboxylic acid. nih.gov
Phenolic Group Modification : The hydroxyl group can also be masked, for example, as an ether or an ester. This can prevent premature metabolism (e.g., glucuronidation or sulfation) of the phenol, thereby increasing the compound's biological half-life and exposure in research models.
By employing these strategies, researchers can create versions of a this compound-based compound with tailored properties for specific experimental needs, ensuring that the active molecule is delivered efficiently to its target in cell-based assays or in vivo studies.
| Functional Group | Prodrug Modification | Purpose in Research Models | Activation Mechanism |
| Carboxylic Acid | Alkyl or Aryl Ester | Enhance cell membrane permeability | Cleavage by intracellular esterases |
| Phenolic Hydroxyl | Ether or Ester | Improve metabolic stability, prevent rapid clearance | Cleavage by cellular enzymes (e.g., etherases, esterases) |
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Core Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a protein target. nih.gov Fragments that bind can then be optimized and grown into more potent, drug-like molecules. While this compound itself may exceed the typical size constraints of a fragment (often defined by the "Rule of Three": MW < 300 Da), its constituent parts and core scaffold are highly relevant to FBDD. nih.gov
The core biphenyl (B1667301) structure could be identified as a "hit" in a fragment screen. Biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or NMR spectroscopy are used to detect the low-affinity binding of these fragments. nih.gov Once a fragment hit like a substituted biphenyl is identified and its binding mode is determined, medicinal chemists can use this information as a blueprint. The fragment can be elaborated through several strategies:
Fragment Growing : Adding new functional groups to the fragment to make additional interactions with the protein, thereby increasing affinity.
Fragment Linking : Connecting two or more fragments that bind to adjacent sites on the protein to create a single, more potent molecule.
The this compound scaffold provides a validated starting point that already incorporates features known to be important for molecular recognition. It can guide the assembly of smaller fragments or serve as a template for designing second-generation libraries for a specific target.
Covalent Inhibitor Design Principles and Reactivity Profiling
Covalent inhibitors form a stable chemical bond with their protein target, leading to durable and often complete inhibition of its function. This strategy has gained renewed interest for its ability to achieve high potency and target engagement, particularly for challenging targets. The design of a covalent inhibitor requires two key components: a scaffold that directs the molecule to the target's binding site and a reactive electrophilic group (a "warhead") that forms the covalent bond, typically with a nucleophilic amino acid residue like cysteine or serine on the protein.
The this compound scaffold is an ideal starting point for designing targeted covalent inhibitors. While the scaffold itself is not reactive, it can be functionalized with a variety of electrophilic warheads. The placement of the warhead is critical and would be guided by the structural information of the target protein to ensure it is positioned correctly for reaction with the desired amino acid.
| Potential Covalent Warhead | Target Residue | Rationale for Use with the Scaffold | | :--- | :--- | :--- | :--- | | Acrylamide | Cysteine | A widely used, moderately reactive warhead that can be attached to the scaffold via an amide linkage. | | Chloroacetamide | Cysteine, Lysine | A more reactive warhead for targets where a faster rate of covalent bond formation is desired. | | Fluorosulfonate | Tyrosine, Serine, Lysine | Can react with a broader range of nucleophilic residues, expanding the scope of potential targets. | | Epoxide | Cysteine, Histidine | A classic electrophile that can be incorporated into a linker attached to the scaffold. |
Once a covalent inhibitor is designed, its reactivity profile must be carefully characterized. This involves measuring the rate of covalent bond formation and assessing its selectivity for the intended target over other proteins. This profiling is essential to ensure that the inhibitor is both effective and minimizes off-target effects, making it a precise tool for biological research.
Future Directions and Emerging Research Avenues for 4 Fluoro 2 3 Hydroxyphenyl Benzoic Acid
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of compounds like 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid. ijettjournal.orgjsr.org These computational technologies offer the potential to dramatically accelerate the drug discovery process, improve predictive accuracy, and reduce costs. nih.govnih.gov
Table 1: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Algorithms predict properties like bioactivity, toxicity, and pharmacokinetics. nih.gov | Reduces time and cost by focusing on promising candidates. |
| De Novo Design | Generative models create novel molecular structures with desired characteristics. ijettjournal.org | Expands the chemical space and identifies innovative drug candidates. |
| Virtual Screening | AI rapidly screens large virtual libraries of compounds against a biological target. nih.gov | Accelerates the identification of potential hits from vast compound collections. |
| Target Identification | AI analyzes biological data to identify and validate new molecular targets for the compound. nih.gov | Uncovers new therapeutic applications and mechanisms of action. |
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of this compound and its derivatives will increasingly focus on novel and sustainable methodologies. The development of greener, more efficient, and cost-effective synthetic routes is a key research priority. chemrxiv.org Traditional multi-step syntheses are being re-evaluated in favor of processes that minimize waste and energy consumption. mdpi.com
A significant area of exploration is the advancement of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for creating biaryl compounds. rsc.orgacs.org Research is focused on developing new palladium catalysts that can operate under milder conditions, such as at room temperature and even in aqueous media ("on-water" synthesis), which significantly reduces the environmental impact. acs.orgresearchgate.net Another avenue involves photo-redox catalysis, which uses visible light to drive chemical reactions, offering a more sustainable alternative to traditional heating methods. chemrxiv.org These modern approaches promise not only to be more environmentally friendly but also to provide access to a wider range of structural analogs through improved functional group tolerance. researchgate.net
Advanced Biophysical Characterization Techniques for Dynamic Interactions
To fully understand the mechanism of action of this compound, it is crucial to characterize its dynamic interactions with biological targets in detail. researchgate.netelsevierpure.com Advanced biophysical techniques provide unprecedented insight into the binding kinetics, thermodynamics, and conformational changes that occur upon complex formation. researchgate.net
Techniques such as Surface Plasmon Resonance (SPR) allow for the real-time, label-free measurement of binding affinity and kinetics, providing a quantitative understanding of how tightly and for how long the compound binds to its target protein. nih.govspringernature.com Isothermal Titration Calorimetry (ITC) is another powerful method that directly measures the heat released or absorbed during binding, yielding a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. researchgate.netnih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding site and any structural changes induced in both the ligand and the protein upon interaction. nih.gov The application of these techniques is essential for validating hits from screening campaigns and for guiding the rational, structure-based design of more potent and selective inhibitors. researchgate.net
Table 2: Advanced Biophysical Techniques for Studying Compound-Target Interactions
| Technique | Information Provided | Application in Drug Discovery |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D), and specificity. nih.govspringernature.com | Hit validation, lead optimization, and concentration analysis. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.gov | Thermodynamic characterization of binding and understanding driving forces. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand and protein-observed binding, structural changes, and binding site mapping. nih.gov | Fragment screening, hit validation, and structural biology studies. |
| Differential Scanning Fluorimetry (DSF) | Changes in protein thermal stability upon ligand binding. nih.gov | High-throughput screening and identification of binders. |
Expanding the Scope of Molecular Targets and Pathways for Investigation
While initial research may focus on a specific biological target, the structural features of this compound suggest it could interact with a variety of proteins and pathways. Future research will aim to expand the scope of investigation to identify novel molecular targets and uncover new therapeutic possibilities. The presence of the fluorinated hydroxyphenyl and benzoic acid moieties allows for diverse interactions, including hydrogen bonding and halogen bonding, which can be exploited for targeting different enzyme classes or receptors.
For instance, related fluorinated benzoic acid structures have been investigated as inhibitors of enzymes like β-arylsulfotransferase IV and as components of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Systematic screening of this compound against panels of kinases, proteases, and other enzymes involved in disease pathways like cancer and inflammation could reveal unexpected activities. mdpi.com Identifying new targets would not only open up new avenues for drug development but also contribute to a deeper understanding of the compound's polypharmacology, which can be advantageous for treating complex diseases. mdpi.com
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity, cost, and high-risk nature of drug discovery necessitate a move towards more collaborative and interdisciplinary research models. acs.org Advancing the development of this compound will benefit significantly from partnerships that bridge the gap between academia and industry. acs.org Such collaborations pool resources and expertise, combining the innovative, niche research of academic labs with the drug development, regulatory, and clinical trial expertise of pharmaceutical companies. acs.orguniversiteitleiden.nl
An interdisciplinary approach is crucial, bringing together medicinal chemists, computational biologists, pharmacologists, and clinicians. tandfonline.com For example, chemists can synthesize novel analogs globalscientificjournal.com, computational scientists can use AI to model their behavior orscience.ru, pharmacologists can test their efficacy in disease models universiteitleiden.nl, and clinicians can provide insights into unmet medical needs. jhu.edu Open innovation platforms and consortia are becoming increasingly common, allowing for the sharing of data and molecules to accelerate progress and overcome common challenges in drug discovery. slideshare.net These collaborative efforts are essential to translate basic scientific discoveries related to this compound into tangible therapeutic benefits for patients. universiteitleiden.nl
Q & A
Basic: What are the standard analytical techniques to confirm the structure and purity of 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies substituent positions and confirms aromatic proton environments. For example, the hydroxyl proton (3-hydroxyphenyl) appears as a broad singlet (~5 ppm), while fluorine deshields adjacent protons, shifting signals downfield .
- 19F NMR verifies fluorine substitution patterns (e.g., δ -110 to -120 ppm for aromatic fluorine) .
- High-Performance Liquid Chromatography (HPLC):
- X-Ray Crystallography:
- Resolves molecular conformation and hydrogen-bonding networks. Intramolecular N–H···O and O–H···O bonds stabilize the crystal lattice, as seen in related fluorinated benzoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
